molecular formula C22H32FN5O4 B12163992 tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

Cat. No.: B12163992
M. Wt: 449.5 g/mol
InChI Key: YBJXHTWWDXBNCI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate: is a compound with a complex structure. Let’s break it down:

    Tert-butyl: Refers to the tert-butyl group (tert-butyl isobutyl group), which provides steric hindrance and stability.

    4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate: This mouthful of a name describes the specific arrangement of functional groups on the piperazine ring.

Preparation Methods

Industrial Production:: Industrial-scale production methods are proprietary and not widely disclosed. Typically, pharmaceutical companies keep such information confidential.

Chemical Reactions Analysis

Reactions::

    Amidation: Formation of the amide bond between the glycine and piperazine moieties.

    Carbonylation: Introduction of the carbonyl group (C=O) during amidation.

    Substitution: Incorporation of the fluorophenyl group via nucleophilic aromatic substitution.

Common Reagents and Conditions::

    Amidation: Use of coupling agents (e.g., EDC, HATU) and base (e.g., DIPEA) in organic solvents.

    Fluorophenyl Substitution: Nucleophilic aromatic substitution with a fluorophenyl halide (e.g., 4-fluorobenzyl chloride).

Major Products:: The desired product is tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate .

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular proteins, leading to protein degradation. Further studies are needed to elucidate the precise pathways.

Comparison with Similar Compounds

While direct analogs are scarce, related compounds include:

Properties

Molecular Formula

C22H32FN5O4

Molecular Weight

449.5 g/mol

IUPAC Name

tert-butyl 4-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H32FN5O4/c1-22(2,3)32-21(31)28-14-10-26(11-15-28)19(29)16-24-20(30)27-12-8-25(9-13-27)18-6-4-17(23)5-7-18/h4-7H,8-16H2,1-3H3,(H,24,30)

InChI Key

YBJXHTWWDXBNCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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